

Application Notes & Protocols: Tandem Mass Spectrometry (MS/MS) Analysis of (+)-Leucocyanidin

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Compound of Interest

Compound Name: (+)-Leucocyanidin

Cat. No.: B1596251

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Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins in plants.^{[1][2]} As a member of the flavonoid family, it exhibits significant biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful technique for the sensitive and selective analysis of leucocyanidins and other flavonoids in complex matrices.^{[3][4][5]} These application notes provide a detailed protocol for the analysis of **(+)-Leucocyanidin** using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric conditions. The characteristic fragmentation patterns of leucocyanidin stereoisomers are also discussed, providing a basis for their identification and differentiation.

Experimental Protocols

Sample Preparation

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted for the extraction of **(+)-Leucocyanidin** from various sample matrices. The following is a general protocol for plant material:

- Homogenization: Freeze-dry the plant material and grind it into a fine powder.
- Extraction: Extract 50 mg of the powdered sample with 500 µL of an extraction solution (e.g., 70% ethanol or methanol with 0.1% formic acid).
- Sonication & Centrifugation: Vortex the mixture for 10 minutes, followed by ultrasonication for 10 minutes. Centrifuge the sample at 13,000 rpm for 3 minutes at 4°C.
- Supernatant Collection: Collect the supernatant. Repeat the extraction process once more and combine the supernatants.
- Filtration: Filter the combined supernatant through a 0.22-µm pore size filter into an LC vial.
- Storage: Store the samples at -80°C until LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of **(+)-Leucocyanidin**:

Parameter	Value
Column	ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Flow Rate	0.35 mL/min
Column Temperature	40-45°C
Injection Volume	2-4 µL
Gradient Program	0 min, 5% B; 0-6 min, 5-50% B; 6-12 min, 50-95% B; 12-14 min, 95-5% B

Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of leucocyanidins.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V
Source Temperature	550°C
Curtain Gas (CUR)	35 psi
Scan Type	Multiple Reaction Monitoring (MRM) or Product Ion Scan

Data Presentation: MS/MS Fragmentation of (+)-Leucocyanidin

The MS/MS fragmentation of leucocyanidin isomers, specifically the 3,4-cis and 3,4-trans stereoisomers, yields distinct patterns that are crucial for their identification. The primary fragmentation mechanisms for proanthocyanidins and related flavonoids include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and quinone methide (QM) fission.

Characterization of the two stereoisomers has been performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS), revealing distinct fragmentation pathways. A key difference is the mode of dehydration of the 3,4-diol in positive ionization mode. For the 3,4-cis isomer, dehydration can involve the loss of the hydroxyl group at either the C3 or C4 position, whereas for the 3,4-trans isomer, it primarily involves the loss of the hydroxyl group at the C3 position.

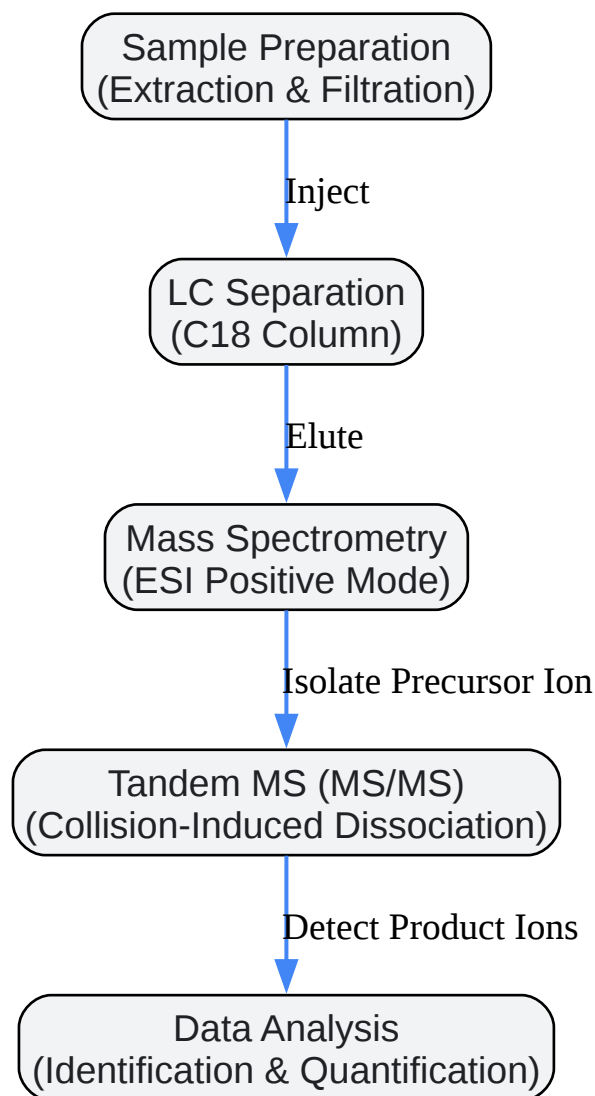
Table 1: Key Precursor and Product Ions for **(+)-Leucocyanidin** Stereoisomers in Positive ESI Mode.

Precursor Ion (m/z)	Product Ions (m/z)	Fragmentation Pathway	Stereoisomer Specificity
307 [M+H] ⁺	289 [M+H-H ₂ O] ⁺	Dehydration	Common to both isomers
307 [M+H] ⁺	271 [M+H-2H ₂ O] ⁺	Sequential Dehydration	More prominent for 3,4-cis
307 [M+H] ⁺	153	Retro-Diels-Alder (RDA) Fission	Common to both isomers
307 [M+H] ⁺	137	Heterocyclic Ring Fission (HRF)	Common to both isomers

Note: The relative intensities of these fragment ions will vary depending on the collision energy and the specific isomer.

Visualizations

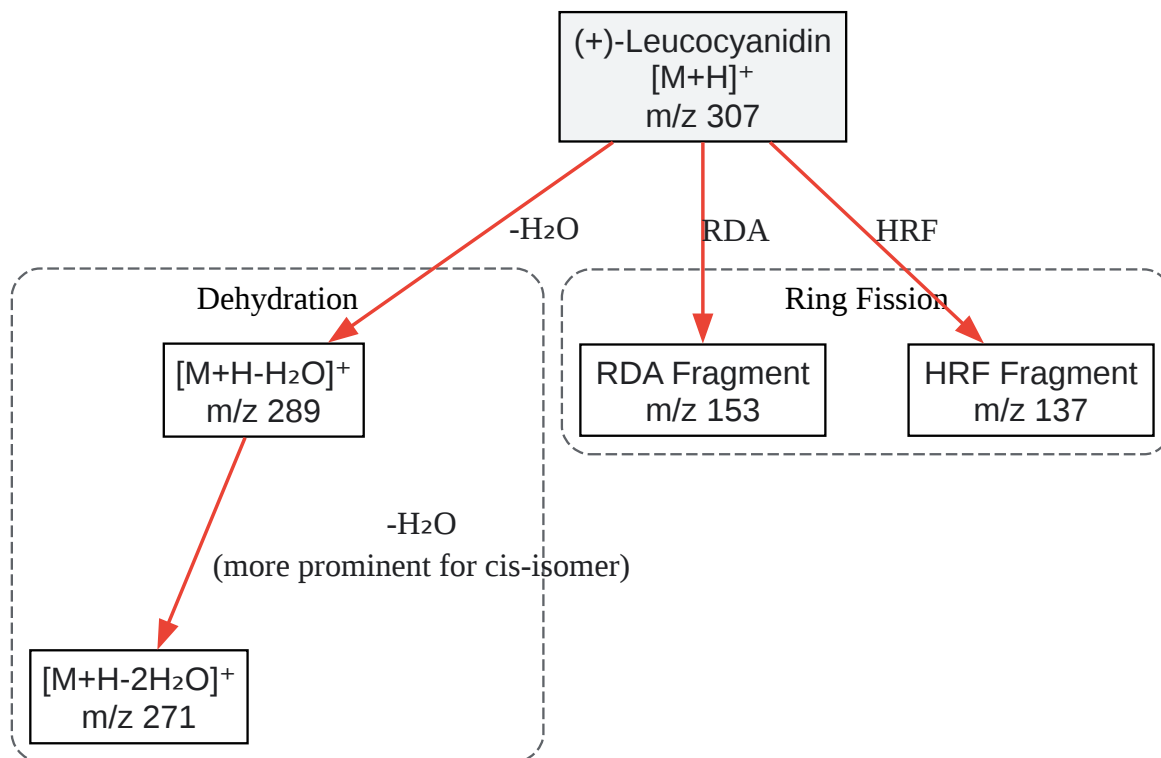
Experimental Workflow



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Caption: General workflow for LC-MS/MS analysis of **(+)-Leucocyanidin**.

Fragmentation Pathway of **(+)-Leucocyanidin**



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Caption: Key fragmentation pathways of **(+)-Leucocyanidin** in positive ESI-MS/MS.

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References

- 1. Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucocyanidin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]

- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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